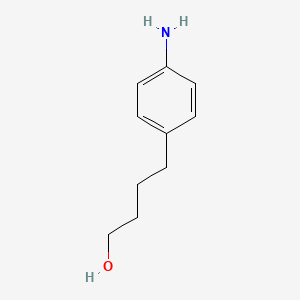

4-(4-Aminophenyl)butan-1-OL

Description

Contextualizing the Compound's Significance within Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis , 4-(4-Aminophenyl)butan-1-ol serves as a foundational component for constructing more complex molecules. bldpharm.com Its aromatic amine can readily undergo reactions such as acylation and alkylation, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers. smolecule.com This dual reactivity allows for the stepwise or simultaneous elaboration of different parts of the molecule, providing a strategic advantage in multi-step syntheses.

Derivatives of similar structures have shown a range of biological activities, suggesting potential avenues of exploration for this compound. For instance, related aminophenyl alkanols have been investigated for their potential as antimicrobial and anticancer agents. Furthermore, the core aminophenyl structure is a feature in compounds designed as enzyme inhibitors.

Overview of Research Trajectories and Key Scholarly Contributions

Current research involving this compound and its close analogs is multifaceted. One significant area of investigation is its use as an intermediate in the synthesis of targeted therapeutic agents. For example, a derivative, 4-(4-(Bis(2-chloroethyl)amino)phenyl)butan-1-ol, has been synthesized as part of research into developing new chemical entities. chemicalbook.com

Another research trajectory focuses on the synthesis of novel polymers and materials. The bifunctional nature of this compound makes it a suitable monomer for polymerization reactions, potentially leading to new polyamides or polyimides with unique properties. Diphenylamine (B1679370) compounds, which share a structural motif, are recognized as valuable intermediates in the synthesis of such polymers. doi.org

Computational studies, including Density Functional Theory (DFT), are also being employed to understand the molecular properties of related compounds. These theoretical calculations provide insights into the molecule's reactivity, stability, and potential interactions with biological macromolecules, guiding the design of new derivatives with enhanced activity. doi.orgdergipark.org.tr

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 91251-45-5 | clearsynth.combiomall.insigmaaldrich.combiosynth.com |

| Molecular Formula | C10H15NO | lookchem.comclearsynth.combiosynth.comnih.govmolport.com |

| Molecular Weight | 165.23 g/mol | lookchem.comclearsynth.combiosynth.com |

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | 71-72 °C | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOVFJVXRISZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566862 | |

| Record name | 4-(4-Aminophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91251-45-5 | |

| Record name | 4-(4-Aminophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(4-Aminophenyl)butan-1-ol

The preparation of this compound can be achieved through various synthetic strategies, most notably involving the reduction of a nitro group precursor or through multi-step organic synthetic pathways.

Reduction-Based Synthetic Approaches (e.g., Nitro Group Reduction)

A common and efficient method for the synthesis of this compound involves the reduction of its nitro analogue, 4-(4-nitrophenyl)butan-1-ol. ontosight.aievitachem.com This transformation is a fundamental reaction in organic synthesis for the preparation of aromatic amines.

Various reducing agents and conditions can be employed for this purpose. Catalytic hydrogenation is a widely used industrial method, often utilizing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov Another effective system for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel (II) chloride hexahydrate (NiCl₂·6H₂O) catalyst in an aqueous acetonitrile (B52724) solution. asianpubs.org This method offers a rapid and efficient conversion of nitroarenes to their corresponding anilines. asianpubs.org Other reducing agents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol (B145695) can also be used for the reduction of nitro groups to anilines. ulaval.ca

The precursor, 4-(4-nitrophenyl)butan-1-ol, can be synthesized from 4-nitrobenzaldehyde (B150856) and a suitable butanol derivative in the presence of a reducing agent. ontosight.ai

Table 1: Reduction-Based Synthesis of this compound

| Precursor | Reducing Agent/Catalyst | Product |

| 4-(4-Nitrophenyl)butan-1-ol | Pd/C, H₂ | This compound |

| 4-(4-Nitrophenyl)butan-1-ol | NaBH₄/NiCl₂·6H₂O | This compound |

| 4-(4-Nitrophenyl)butan-1-ol | SnCl₂·2H₂O | This compound |

Multi-Step Organic Synthetic Pathways

Beyond simple reduction, this compound can be constructed through more elaborate multi-step sequences, which allow for greater control over the molecular architecture. savemyexams.comqut.edu.au

One such approach involves a Sonogashira-like coupling reaction. For instance, 4-iodoaniline (B139537) can be coupled with but-3-yn-1-ol using a palladium/phosphine catalyst to form 4-(4-aminophenyl)but-3-yn-1-ol. ulaval.ca Subsequent catalytic hydrogenation of the alkyne and the aromatic ring (if a nitro precursor is used) leads to the desired saturated butanol chain. ulaval.ca

Another strategy involves the ring-opening of tetrahydrofuran (B95107) (THF). The reaction of primary aromatic amines with peroxidic THF in the presence of a palladium on carbon catalyst and hydrogen can yield 4-N-arylamino-1-butanols. nih.gov

Derivatization Strategies and Synthetic Modifications of this compound

The presence of both an amino and a hydroxyl group makes this compound a versatile scaffold for further chemical modifications. clearsynth.com These derivatizations can be targeted at the amino group, the hydroxyl group, or the core structure of the molecule.

Functional Group Interconversions on the Amino Moiety

The primary amino group is a key site for a variety of chemical transformations. Derivatization of this group is a common strategy to introduce new functionalities and modulate the electronic properties of the molecule.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides.

Alkylation: Alkylation of the amino group can introduce alkyl substituents.

Diazotization: The amino group can undergo diazotization followed by coupling reactions to form azo dyes.

Urea (B33335) Formation: Reaction with isocyanates, such as 2-chloroethylisocyanate, can lead to the formation of urea derivatives. ulaval.ca

These derivatization techniques are crucial for building more complex molecules and are widely employed in medicinal chemistry. actascientific.commyfoodresearch.com

Functional Group Interconversions on the Hydroxyl Moiety

The primary hydroxyl group offers another handle for synthetic modifications, allowing for the introduction of various functional groups. nih.govresearchgate.net

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) leads to the formation of esters.

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or under Williamson ether synthesis conditions. For example, an ether derivative of 4-[(4′-methoxyphenyl)amino]butan-1-ol has been synthesized. nih.gov

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Table 2: Derivatization of the Hydroxyl Group

| Reagent Type | Reaction | Product Functional Group |

| Oxidizing Agent | Oxidation | Aldehyde/Carboxylic Acid |

| Acyl Chloride | Esterification | Ester |

| Alkyl Halide | Etherification | Ether |

| Halogenating Agent | Substitution | Halide |

Modifications of the Alkyl Chain and Aromatic Ring

While modifications of the amino and hydroxyl groups are more common, the alkyl chain and the aromatic ring of this compound can also be altered.

Alkyl Chain Modification: The length and branching of the alkyl chain can be varied during the initial synthesis. For example, using different ω-hydroxyalkynes in a Sonogashira coupling allows for the synthesis of analogues with different chain lengths. ulaval.ca

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions on the phenyl ring can introduce substituents. The amino group, being an activating group, directs incoming electrophiles to the ortho and para positions. However, the existing para-substitution pattern of this compound means that further substitution will occur at the positions ortho to the amino group.

Advanced Synthetic Techniques and Sustainable Chemistry Considerations in the Synthesis of this compound

The synthesis of this compound can be approached through various advanced methodologies that prioritize efficiency, atom economy, and environmental sustainability. These methods often involve sophisticated catalytic systems and one-pot procedures to streamline the synthetic process.

One-Pot Synthesis Protocols

While specific one-pot protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, established one-pot methods for the reduction of nitroarenes to anilines can be readily adapted. For example, a one-pot protocol for the conversion of nitro-arenes directly into N-aryl amides has been developed, which relies on the metal-free reduction of the nitro group by trichlorosilane (B8805176) to generate an in-situ N-silylated amine that subsequently reacts with an anhydride. researchgate.net This indicates the feasibility of generating the aminophenyl moiety in a one-pot fashion.

Another relevant one-pot approach involves the reductive amination of carbonyl compounds with nitro compounds using an iridium catalyst. rsc.org This method first reduces the nitro compound in situ, followed by the reductive amination to form the final amine product. Such a strategy could potentially be employed to construct the aminophenylbutanol structure in a single pot from appropriate precursors.

Furthermore, a palladium-mediated one-pot procedure for the synthesis of 4-N-arylamino-1-butanols from primary aromatic amines and peroxidic tetrahydrofuran (THF) has been reported. nih.gov This reaction proceeds via a free-radical mechanism, leading to the ring-opening of THF and the formation of the aminobutanol (B45853) product. nih.gov

The following table summarizes one-pot synthetic strategies for related compounds, which could be adapted for the synthesis of this compound.

| Precursor(s) | Reagents/Catalyst | Product Type | Reference |

| Nitro-arenes, Anhydride | Trichlorosilane | N-aryl amides | researchgate.net |

| Carbonyl compounds, Nitro compounds | Iridium catalyst | Secondary amines | rsc.org |

| Primary aromatic amines, Peroxidic THF | 10% Palladium on carbon, H₂ | 4-N-arylamino-1-butanols | nih.gov |

| 4-Nitrophenol (B140041), Acetic anhydride | Reusable Ni catalyst, H₂ | Paracetamol | rsc.org |

Catalytic Methodologies in this compound Synthesis

The catalytic reduction of the nitro group in 4-(4-nitrophenyl)butan-1-ol is the most direct and widely employed method for the synthesis of this compound. This transformation can be achieved using a variety of catalytic systems, ranging from traditional heterogeneous catalysts to more advanced homogeneous and nanoparticle-based catalysts.

Heterogeneous Catalysis:

The most common and industrially viable method for the reduction of nitroarenes is catalytic hydrogenation using heterogeneous catalysts. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. For instance, the reduction of the structurally similar compound 4-(4-nitrophenyl)-3-morpholinone to 4-(4-aminophenyl)-3-morpholinone is effectively carried out using a 5% Pd/C catalyst in ethanol at 80°C under a hydrogen pressure of 5 bar, achieving a high yield and purity. mdpi.com Raney Nickel is another classical heterogeneous catalyst used for the reduction of nitro groups. researchgate.net

Homogeneous and Nanoparticle Catalysis:

Homogeneous catalysts offer the advantage of higher selectivity and milder reaction conditions due to their well-defined active sites. Air- and moisture-stable manganese catalysts have been developed for the chemoselective hydrogenation of nitroarenes, tolerating a broad range of functional groups. nih.gov Furthermore, various nanoparticle-based catalysts have shown high efficiency in the reduction of nitrophenols, a reaction often used as a benchmark for catalytic activity. researchgate.net Metal-free catalytic systems, such as N-doped graphene, have also emerged as a sustainable alternative for the reduction of 4-nitrophenol to 4-aminophenol (B1666318). rsc.org

Mechanochemical methods, which involve grinding the reactants with a catalyst in the absence of a solvent, represent a green and efficient approach. The catalytic transfer hydrogenation of aromatic nitro derivatives has been successfully performed using palladium on carbon and ammonium (B1175870) formate (B1220265) under mechanochemical conditions. mdpi.com

The table below presents a summary of various catalytic systems used for the reduction of nitroarenes to anilines, applicable to the synthesis of this compound.

| Catalyst | Reducing Agent | Solvent | Key Features | Reference(s) |

| 5% Pd/C | H₂ | Ethanol | High yield and purity for a similar substrate. | mdpi.com |

| Raney-Ni | H₂ | Dichloromethane/Methanol or Ethanol | Effective for one-pot synthesis of aminophenyl carbamic acid esters. | researchgate.net |

| Manganese complex | H₂ | Not specified | Air-stable, chemoselective for a broad range of functional groups. | nih.gov |

| Pd Nanoparticles | Not specified | Not specified | Efficient for the catalytic reduction of 4-nitrophenol. | researchgate.net |

| N-doped Graphene | Not specified | Not specified | Metal-free, sustainable alternative. | rsc.org |

| Pd/C | Ammonium formate | Solvent-free (Mechanochemical) | Green and efficient method. | mdpi.com |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular structure and stability. Among these, Density Functional Theory (DFT) has become an essential tool for its balance of accuracy and computational efficiency. doi.org

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. doi.org It is widely applied to determine the optimized molecular geometry, where the molecule exists in its lowest energy state. doi.orgresearchgate.net Calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), can precisely predict bond lengths and angles. doi.orgresearchgate.net

While specific DFT geometry optimization studies on 4-(4-Aminophenyl)butan-1-ol are not prevalent in the reviewed literature, the methodology has been extensively applied to structurally similar compounds. For instance, DFT calculations have been used to optimize the geometry of related diphenylamine (B1679370) derivatives and 4-aminophenyl quinazolinone compounds. doi.orgpnrjournal.com These studies demonstrate that DFT is a reliable method for establishing the most stable three-dimensional structure, which is a prerequisite for further computational analysis. pnrjournal.com The stability of a molecule, arising from factors like hyperconjugative interactions and charge delocalization, can also be analyzed using methods that build upon DFT calculations. researchgate.net

Table 1: Key DFT Applications in Molecular Analysis

| Parameter | Description | Relevance |

| Geometry Optimization | A process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. | Determines the most stable conformation, bond lengths, and bond angles. researchgate.net |

| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | Confirms that the optimized structure is a true energy minimum and allows for comparison with experimental spectroscopic data (e.g., FT-IR, Raman). researchgate.net |

| Thermodynamic Properties | Prediction of properties like enthalpy, entropy, and Gibbs free energy. | Provides insight into the molecule's stability and reactivity under different conditions. researchgate.net |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netthaiscience.info

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small gap indicates that the molecule is more reactive. thaiscience.info DFT calculations are the standard method for determining the energies of these orbitals. researchgate.netthaiscience.info Studies on related aromatic amines have used DFT to calculate HOMO-LUMO gaps to understand and compare their reactivity profiles. thaiscience.info For example, in a study of aniline (B41778) derivatives, the calculated energy gaps explained why certain molecules were more stable than others. thaiscience.info Similar analyses on compounds like 2-(bis(4-aminophenyl)methyl)butan-1-ol have also been performed to understand their electronic characteristics. doi.orgresearchgate.net

Table 2: Frontier Molecular Orbitals (HOMO & LUMO)

| Orbital | Description | Significance |

| HOMO | The outermost molecular orbital containing electrons. | Represents the ability to donate an electron; associated with sites of electrophilic attack. thaiscience.info |

| LUMO | The innermost molecular orbital that is empty of electrons. | Represents the ability to accept an electron; associated with sites of nucleophilic attack. thaiscience.info |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key descriptor of molecular stability and reactivity. A smaller gap implies higher reactivity. researchgate.net |

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a quantitative description of bonding interactions and charge delocalization within a molecule. researchgate.net

NBO analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects that result from the interaction of filled and vacant orbitals. researchgate.net By quantifying the energy of these interactions, researchers can gain deep insight into the sources of molecular stability. The method has been successfully applied to various molecules, including butanol derivatives, to analyze stability arising from charge delocalization. researchgate.net The analysis can detail the hybrid composition and polarization of chemical bonds, such as a polar sigma(C-O) bond. uni-muenchen.de Studies on related compounds have utilized NBO analysis to interpret intramolecular interactions. doi.orgresearchgate.net

The Molecular Electrostatic Potential (MEP), or Electrostatic Surface Potential (ESP), is a valuable tool for predicting a molecule's reactive behavior. uni-muenchen.de It is a 3D map of the electrostatic potential plotted onto a constant electron density surface of a molecule. uni-muenchen.dewalisongo.ac.id The ESP map uses a color-coded scheme to visualize the charge distribution:

Red regions indicate negative electrostatic potential, rich in electrons, and are attractive to electrophiles (e.g., protons). uni-muenchen.dewalisongo.ac.id These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen.

Blue regions indicate positive electrostatic potential, which is electron-poor, and represent sites susceptible to nucleophilic attack. walisongo.ac.id

Green regions represent areas that are relatively neutral.

ESP maps are calculated using the results from DFT optimizations and are instrumental in understanding where a molecule is most likely to interact with other charged species. uni-muenchen.de This technique has been applied to compounds structurally related to this compound to identify reactive sites for electrophilic and nucleophilic attacks. doi.orgthaiscience.inforesearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Many molecules, particularly those with single bonds and aliphatic chains like this compound, are flexible and can exist in multiple shapes or conformations. nih.gov Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Identifying the lowest-energy, or most stable, conformation is crucial as it often corresponds to the "active" conformation that interacts with biological targets. nih.gov

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating these movements, MD can explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. A study on flexible 4-aminodiphenyl sulfones highlighted the importance of conformational analysis, noting that the molecules possess multiple low-energy conformations. nih.gov In that research, understanding the conformational preferences was key to developing a meaningful structure-activity relationship. nih.gov For a molecule like this compound, MD simulations and conformational analysis would be essential to understand its flexibility and identify its preferred three-dimensional structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.melibretexts.org The fundamental principle is that the structure of a molecule determines its activity, and this relationship can be quantified. fiveable.meprotoqsar.com

The development of a QSAR model involves several key steps:

Data Set Selection: A group of structurally related compounds with experimentally measured biological activities is chosen. libretexts.org

Descriptor Calculation: Numerical parameters, or "descriptors," are calculated for each molecule. These can describe physicochemical properties (e.g., logP, molecular weight) or be derived from theoretical calculations (e.g., HOMO-LUMO energies, atomic charges). protoqsar.com

Model Construction: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is created that links the descriptors to the biological activity. fiveable.meprotoqsar.com

Validation: The model's predictive power is rigorously tested, often using an external set of compounds not included in the model's construction. protoqsar.com

QSAR studies have been conducted on compounds with similar structural motifs, such as 4-aminodiphenyl sulfones, to build models that predict their antibacterial potency. nih.gov Such models are powerful tools in drug discovery, as they can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing experimental work. fiveable.melibretexts.org

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology.

Ligand-Target Interaction Profiling

In the absence of direct studies on this compound, we can infer its potential interaction profile from research on similar structures, such as aminophenyl derivatives. For instance, studies on 4-aminophenyl quinazolinone derivatives have shown significant binding affinity to targets like the estrogen receptor alpha. pnrjournal.com These interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking.

A study on a related compound, 2-(bis(4-aminophenyl)methyl)butan-1-ol, revealed its binding to enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). doi.org The docking scores indicated strong binding affinities, suggesting that the aminophenyl moiety plays a crucial role in anchoring the ligand within the active site of these enzymes. doi.org It is plausible that this compound would also exhibit interactions with similar biological targets, with the amino group and the hydroxyl group acting as key hydrogen bond donors and acceptors, and the phenyl ring participating in hydrophobic and pi-stacking interactions.

Table 1: Postulated Ligand-Target Interactions for this compound Based on Analogous Compounds

| Interaction Type | Potential Interacting Residues (Examples) | Functional Group of Ligand |

| Hydrogen Bond | Asp, Glu, Ser, Thr, Tyr | Amino (-NH2), Hydroxyl (-OH) |

| Hydrophobic | Ala, Val, Leu, Ile, Phe | Phenyl Ring, Butyl Chain |

| Pi-Pi Stacking | Phe, Tyr, Trp | Phenyl Ring |

| Cation-Pi | Lys, Arg | Phenyl Ring |

This table is a projection based on the functionalities of this compound and findings from studies on similar molecules.

Binding Mechanism Elucidation

The binding mechanism of a ligand is a detailed description of the molecular interactions that stabilize the ligand-receptor complex. For this compound, the binding mechanism would likely involve the formation of a stable complex within a protein's binding pocket.

Virtual Screening Approaches for Analogue Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given a validated binding mode for this compound, it could serve as a template for virtual screening to identify novel analogues with potentially improved binding affinity or other desirable properties.

The process would involve using the structure of this compound as a query to search large chemical databases. The screening could be based on shape similarity, pharmacophore models, or docking scores against a specific target. For example, a pharmacophore model would define the essential features for binding, such as the spatial arrangement of the amino group, hydroxyl group, and the aromatic ring. This approach has been successfully used to identify novel inhibitors for various targets, starting from a known active compound. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model of molecular electronic systems in which atoms and the bonding between them are a consequence of the topology of the electron density.

While no specific QTAIM analysis for this compound has been found, studies on a related compound, 2-(bis(4-aminophenyl)methyl)butan-1-ol, have utilized this method to analyze its intramolecular interactions. doi.org QTAIM analysis can identify bond critical points (BCPs) and ring critical points (RCPs), which provide information about the nature and strength of chemical bonds and non-covalent interactions within a molecule.

For this compound, a QTAIM analysis would likely reveal the characteristics of the covalent bonds within the phenyl ring, the butyl chain, and the amino and hydroxyl groups. It would also characterize weaker intramolecular interactions, such as hydrogen bonds, that might exist between the functional groups, influencing the molecule's conformational preferences. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would provide quantitative measures of these interactions. For instance, a positive value of the Laplacian indicates a closed-shell interaction, typical of ionic bonds and non-covalent interactions, while a negative value signifies a shared-shell interaction, characteristic of covalent bonds.

Exploration of Biological Activities in Vitro and Mechanistic Studies

In Vitro Biological Activity ScreeningNo general in vitro biological activity screening results for 4-(4-Aminophenyl)butan-1-ol have been reported in the scientific literature.

Antimicrobial Activity Profiling (e.g., Antibacterial, Antifungal)

The 4-aminophenylalkanol structure is a key component in the development of novel antimicrobial agents. Research has primarily focused on derivatives where the core structure is modified to enhance potency and spectrum.

Studies on Schiff base derivatives of 4-aminophenol (B1666318) have demonstrated broad-spectrum activity against various microbes. mdpi.comnih.gov For instance, five different 4-aminophenol Schiff base derivatives were tested against a panel of Gram-positive bacteria, including Staphylococcus aureus and Micrococcus luteus, as well as the fungus Saccharomyces cerevisiae, showing significant antimicrobial potential. mdpi.comnih.gov

Similarly, chalcone (B49325) derivatives incorporating a 4-aminophenyl moiety have been synthesized and evaluated for their antimicrobial effects. A series of methoxy-4'-amino chalcones were tested against Escherichia coli, Staphylococcus aureus, and Candida albicans. researchgate.net One particular compound, (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, exhibited strong, wide-spectrum antimicrobial activity, comparable to control drugs like sulfamerazine (B1682647) and sulfadiazine. researchgate.net

Furthermore, derivatives of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione have shown notable activity against Gram-positive bacteria, with some compounds being particularly effective against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. tandfonline.com The synthesis of various derivatives from 4-aminophenylacetic acid has also yielded compounds with promising antimicrobial results. researchgate.net

| Derivative Class | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| 4-Aminophenol Schiff Bases | S. aureus, M. luteus, S. epidermidis, B. subtilis, S. cerevisiae | Demonstrated broad-spectrum antimicrobial activity. | mdpi.comnih.gov |

| Methoxy-4'-amino Chalcones | E. coli, S. aureus, C. albicans | Compound (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one showed activity comparable to control drugs. | researchgate.net |

| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione Derivatives | Gram-positive bacteria (M. luteus, B. subtilis, S. aureus) | Nine derivatives showed potent activity with MIC values as low as 3.91 µg/mL against M. luteus. | tandfonline.com |

Anticancer Activity in Established Cell Lines (In Vitro)

The 4-aminophenylalkanol scaffold is integral to various classes of compounds investigated for their anticancer properties. Research indicates that derivatives often exhibit significant cytotoxicity against a range of cancer cell lines.

For example, research into derivatives of the related compound 4-(4-Nitrophenyl)butan-2-ol, which can be reduced to its amino counterpart, revealed that certain modifications led to enhanced cytotoxicity against breast cancer cells. Some of these derivatives were found to inhibit cell proliferation with IC50 values in the nanomolar range (10–33 nM) against MCF-7 breast cancer cells by disrupting tubulin polymerization.

Flufenamic acid derivatives incorporating a thiadiazole ring system have been synthesized and tested against human cancer cell lines A549 (lung) and MCF-7 (breast). One such derivative showed specific anticancer activity against the MCF-7 cell line with a 50% Growth Inhibition (GI50) value of 63.9 µg/ml, inducing apoptosis through the intrinsic pathway. pensoft.net

Furthermore, olivacine (B1677268) derivatives, which can incorporate an aminophenyl group, have shown potent in vitro cytotoxic activity against mouse leukemia (L1210), non-small-cell lung cancer (A549), and breast cancer (MCF-7) cells. nih.gov The activity of these compounds is often linked to their ability to intercalate with DNA and inhibit topoisomerase II. nih.gov Studies on phenolic acid derivatives have also demonstrated that structural characteristics, such as the number of hydroxyl groups and the length of an ester chain, significantly influence their antiproliferative effects on HeLa cells. uc.pt

| Derivative Class | Cell Line(s) | Reported Activity (IC50/GI50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 4-(4-Nitrophenyl)butan-2-ol Derivatives | MCF-7 (Breast) | 10–33 nM | Disruption of tubulin polymerization. | |

| Flufenamic Acid-Thiadiazole Derivatives | MCF-7 (Breast) | GI50 = 63.9 µg/ml | Induction of apoptosis via intrinsic pathway, EGFR kinase inhibition. | pensoft.net |

| Olivacine Derivatives | L1210 (Leukemia), A549 (Lung), MCF-7 (Breast) | IC50 values as low as 0.05 µM | DNA intercalation and topoisomerase II inhibition. | nih.gov |

| Phenolic Acid Esters (Gallates) | HeLa (Cervix) | Growth inhibition dependent on structure. | Cytotoxic effects. | uc.pt |

DNA Interaction Studies (In Vitro)

The ability of a compound to interact with DNA is a key mechanism for many anticancer and antimicrobial agents. Derivatives of 4-aminophenylalkanol have been investigated for their DNA binding and cleavage capabilities.

Studies on Schiff base derivatives of 4-aminophenol revealed their potential to interact with human DNA. mdpi.comnih.gov Using UV-Vis absorption titration, it was observed that these compounds could bind to DNA, with most showing hyperchromism (an increase in absorbance), which suggests a strong interaction that can lead to DNA damage. mdpi.comnih.govresearchgate.net One derivative exhibited hypochromism, indicative of intercalation or groove binding. mdpi.comnih.gov

In another study, novel piperidine (B6355638) analogues containing a pyrimidine (B1678525) ring were synthesized and evaluated for their DNA cleavage abilities. nih.gov When incubated with calf thymus DNA, these compounds showed significant DNA cleavage activity in gel electrophoresis assays, suggesting they could act as effective cytotoxic agents. nih.gov Water-soluble Schiff base complexes have also been shown to bind to DNA, likely through an intercalation mode. researchgate.net These DNA interaction studies highlight the potential of such derivatives to act as anticancer agents by interfering with DNA replication and integrity. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Derivations from Biological Data

Analysis of the biological data for various derivatives of the 4-aminophenylalkanol scaffold allows for the elucidation of key structure-activity relationships (SAR).

In the context of antimicrobial activity, the introduction of different substituents to the core structure significantly modulates efficacy. For 4-aminoquinoline (B48711) derivatives, electron-withdrawing groups at the 7-position were found to enhance antiplasmodial activity, which correlated with the compound's ability to inhibit β-hematin formation. nih.gov For thiazolopyrimidine derivatives, the presence of specific functional groups, such as a hydrogen donor/acceptor domain and particular aryl ring substitutions, strongly influenced anticancer activity. ddtjournal.com Specifically, para-substituted derivatives showed more significant anticancer effects. ddtjournal.com

Regarding anticancer properties of phenolic acid esters, both the number of hydroxyl groups on the phenyl ring and the lipophilicity, influenced by the length of the ester chain, are crucial for cytotoxic activity. uc.pt For olivacine derivatives, hydroxylation at the C-9 position of the carbazole (B46965) ring was found to increase cytostatic activity compared to methoxy (B1213986) derivatives, due to a higher affinity for DNA. nih.gov

In the case of coelenteramine derivatives studied for antioxidant properties, the chain-breaking activity was primarily determined by the simultaneous presence of a 5-p-hydroxyphenyl group and a 2-amino group in a para position, with lipophilicity also playing a role. researchgate.net These SAR studies are critical for the rational design of new, more potent therapeutic agents based on the this compound framework.

Role As a Chemical Building Block and Scaffold in Advanced Materials and Medicinal Chemistry

Applications in Medicinal Chemistry Scaffolds

The structure of 4-(4-aminophenyl)butan-1-ol is well-suited for use as a scaffold in medicinal chemistry, where it can be systematically modified to explore structure-activity relationships (SAR).

The creation of analogue-based libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of compounds against biological targets. arabjchem.org this compound serves as an excellent starting point for such libraries due to its two distinct points for chemical modification.

The primary amine can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents.

The primary alcohol can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, opening up further avenues for diversification.

Research on antitumor benzothiazoles has demonstrated the synthesis of a new series of 2-(4-aminophenyl)benzothiazoles with various substitutions on both the phenyl ring and the benzothiazole (B30560) core to establish SAR. nih.gov This exemplifies how a core structure related to this compound can be used to generate a library of analogues for biological evaluation.

| Scaffold Modification | Reaction Type | Potential Diversity Introduced |

|---|---|---|

| Amine Group (-NH₂) | Acylation, Sulfonylation, Alkylation | Amides, sulfonamides, secondary/tertiary amines |

| Alcohol Group (-OH) | Esterification, Etherification, Oxidation | Esters, ethers, aldehydes, carboxylic acids |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenation, nitration (followed by reduction) |

A "privileged scaffold" is a molecular framework that is able to serve as a ligand for multiple, distinct biological targets. While this compound itself is not typically classified as a privileged scaffold, it contains structural elements that are key components of many established privileged structures. ethz.chnih.gov

The 4-aminophenyl group is a common feature in many bioactive compounds. For example, the 2-(4-aminophenyl)benzothiazole core has shown potent and selective anticancer activity. nih.gov Similarly, quinoline-based drugs frequently incorporate an amino group for key interactions with biological targets. nih.govnih.gov The flexible butanol linker provides a common strategy in drug design to connect two or more pharmacophoric elements at an optimal distance and orientation for binding to a target, a tactic used in creating drugs like Bunazosin. arabjchem.org

Therefore, this compound acts as a crucial building block for synthesizing molecules that contain these privileged scaffolds, effectively serving as a "privileged fragment" for drug design.

Contribution to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The molecular structure of this compound, with its hydrogen-bond-donating amine and alcohol groups and its aromatic ring, makes it and its derivatives prime candidates for forming ordered supramolecular structures. d-nb.infonih.govdivyarasayan.org

A significant application lies in the formation of self-assembled monolayers (SAMs). Research has detailed the synthesis of azobenzenealkanethiols designed to form photoswitchable SAMs on gold surfaces. lookchem.com The synthetic strategy for these molecules has utilized anilines with alkyl chains as central starting materials. Specifically, this compound is a direct precursor to 4-(4-azidophenyl)butan-1-ol, which can then be converted into the corresponding thiol. lookchem.com This thiol derivative, featuring an azobenzene (B91143) unit, can self-assemble on a gold substrate, creating a highly ordered monolayer whose properties can be controlled with light.

Furthermore, derivatives of this compound have the potential to act as low-molecular-weight gelators. d-nb.infoacs.org By modifying the structure, for instance by attaching a larger hydrophobic group like a steroid, the resulting molecule could self-assemble in certain solvents to form fibrous networks. These networks would be stabilized by a combination of hydrogen bonding between the amine and alcohol functionalities and π-π stacking of the aromatic rings, leading to the formation of a supramolecular gel. d-nb.info

| Supramolecular Application | Key Molecular Features | Resulting Structure |

|---|---|---|

| Self-Assembled Monolayers (SAMs) | Thiol group (after modification), Aromatic ring, Alkyl chain | Ordered monolayer on a surface (e.g., gold) |

| Supramolecular Gels | Hydrogen bond donors/acceptors (-OH, -NH₂), Aromatic ring (π-π stacking), Hydrophobic moieties | 3D fibrous network immobilizing a solvent |

Investigation of Intermolecular Interactions in Self-Assembled Structures

The self-assembly of molecules into ordered structures is governed by a complex interplay of non-covalent intermolecular interactions. sydney.edu.au The structure of this compound possesses several key functional groups that dictate its behavior in self-assembly processes: the aromatic phenyl ring, the hydrogen-bond-donating and accepting amino (-NH2) group, and the hydrogen-bond-donating and accepting hydroxyl (-OH) group.

Molecular self-assembly is fundamentally driven by interactions between the functional groups of constituent molecules. rsc.org In the case of this compound, the following interactions are paramount:

Hydrogen Bonding: The -NH2 and -OH groups are primary sites for hydrogen bonding. The amino group can donate two hydrogen bonds and accept one, while the hydroxyl group can donate one and accept two. These interactions are highly directional and are crucial in forming extended networks, which are the basis of many self-assembled materials. nih.gov

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction driven by the overlap of p-orbitals. This force contributes to the stability of the assembled structures.

The combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking and van der Waals forces allows for the formation of complex and potentially polymorphic self-assembled structures. researchgate.net The flexible butyl linker provides conformational freedom, allowing the molecule to adopt various arrangements to maximize favorable intermolecular contacts. The study of how small changes in molecular structure affect the resulting extended structure is key to gaining predictive control over the self-assembly process. rsc.org

Design of Molecular Hydrogelators

Molecular hydrogelators are small molecules that can self-assemble in water to create three-dimensional networks, entrapping the water molecules to form a gel. acs.org The design of these molecules often involves a modular approach, incorporating both hydrophilic (water-loving) and hydrophobic (water-fearing) components to achieve the right balance for self-assembly in an aqueous environment. nih.gov

This compound possesses the key features of a potential hydrogelator scaffold:

Hydrophilic Heads: The amino (-NH2) and hydroxyl (-OH) groups are hydrophilic and capable of extensive hydrogen bonding with water and with each other.

Hydrophobic Tail: The phenylbutane portion of the molecule provides a hydrophobic segment.

This amphiphilic nature is a critical characteristic of many hydrogelators. The self-assembly process in water is often driven by the hydrophobic effect, where the hydrophobic parts of the molecules aggregate to minimize their contact with water, while the hydrophilic groups remain exposed to the aqueous phase. This aggregation can lead to the formation of fibrous supramolecular structures, which then entangle to form the gel network. acs.orgnih.gov The introduction of specific functional groups, such as the nitrophenyl group in some systems, can impart stimuli-responsiveness (e.g., to reduction), a highly desirable feature for advanced materials. nih.gov While this compound itself is not a reported hydrogelator, its structure serves as an excellent starting point for the design of new gelating agents through chemical modification.

Utilization in Materials Science Applications

The bifunctional nature of this compound makes it a valuable monomer and precursor for the synthesis of advanced materials, including Covalent Organic Frameworks and functional polymers.

Precursors for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. nih.gov Their high surface area, tunable porosity, and structural designability make them promising for applications in gas storage, separation, and catalysis. nih.govgoogle.com

A common and robust method for synthesizing COFs is through the formation of imine bonds via the condensation reaction between an amine and an aldehyde. iu.edu.sa The amino group of this compound makes it a suitable candidate as a monomeric building block for COF synthesis. In a typical reaction, a molecule with multiple amine groups (like 1,3,5-tris(4-aminophenyl)benzene) is reacted with a molecule containing multiple aldehyde groups under solvothermal conditions. google.commdpi.com

The structure of this compound allows it to be used in several ways:

As a monofunctional linker: It can be used to terminate or modify the pores of a COF, introducing hydroxyl functionalities onto the framework's surface. These hydroxyl groups can then serve as sites for post-synthetic modification, altering the properties of the COF for specific applications.

As a component in mixed-linker systems: It could be combined with other di- or tri-amine monomers to tune the properties of the resulting COF, such as pore size, stability, and surface chemistry.

The synthesis of imine-based COFs is often reversible, which allows for "error-checking" during the crystallization process, leading to highly ordered materials. iu.edu.sa The incorporation of building blocks like this compound could introduce additional functionality and expand the scope of accessible COF structures. mdpi.comresearchgate.net

Development of Functional Polymers and Composite Materials

Functional polymers are macromolecules designed to have specific properties and functions. Composite materials are formed by combining two or more distinct materials, often a matrix (like a polymer) and a reinforcement (like a fiber), to create a new material with enhanced properties. e3s-conferences.orgresearchgate.net

This compound is a classic example of an A-B type monomer, where 'A' is the amino group and 'B' is the hydroxyl group. This bifunctionality allows it to participate in step-growth polymerization reactions to form a variety of functional polymers, such as poly(ester amide)s or poly(ether amide)s. For instance:

The amino group can react with a dicarboxylic acid chloride to form an amide linkage.

The hydroxyl group can react with a carboxylic acid to form an ester linkage.

By reacting with appropriate co-monomers, polymers with tailored properties can be synthesized. The presence of the aromatic ring in the polymer backbone would contribute to thermal stability and mechanical strength, while the flexible butyl chain could enhance processability. Diphenylamine (B1679370) compounds, which are structurally related, are known to be valuable intermediates in the synthesis of high-performance polymers like polyimides and polyamides. doi.org

These synthesized polymers can then be used as the matrix component in composite materials. sciltp.com Reinforcements such as glass, carbon, or natural fibers could be embedded within the polymer matrix to create composites with high strength-to-weight ratios, suitable for various industrial applications. scispace.commdpi.com The specific properties of the polymer derived from this compound would directly influence the final characteristics of the composite material. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating 4-(4-Aminophenyl)butan-1-ol from reaction mixtures and for its precise quantification.

HPLC is the preferred method for the analysis and quantification of non-volatile, polar compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed. sigmaaldrich.com This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, starting with a high proportion of aqueous buffer and increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol, would likely be used to ensure efficient separation and good peak shape. researchgate.net Detection is commonly performed using a UV detector set to one of the compound's absorption maxima.

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~235 nm or ~295 nm |

| Temperature | Ambient |

Gas Chromatography is suitable for analyzing volatile and thermally stable compounds. Due to its polar amine and alcohol functional groups and relatively high boiling point, direct GC analysis of this compound can be challenging, potentially leading to poor peak shape (tailing) and column bleed. avantorsciences.com To overcome these issues, derivatization is often employed. The active hydrogens of the -OH and -NH₂ groups can be replaced with non-polar groups (e.g., trimethylsilyl (B98337) groups via silylation) to increase volatility and thermal stability, resulting in improved chromatographic performance. The analysis would typically be performed on a mid-polarity capillary column with a temperature programming schedule. oiv.intfao.org

Table 5: Hypothetical GC Parameters for (Derivatized) this compound

| Parameter | Condition |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Silylation (e.g., with BSTFA) prior to injection |

Emerging Analytical Approaches for Complex Chemical Matrices

The characterization and quantification of specific chemical compounds such as this compound within complex chemical matrices, including environmental and biological samples, present significant analytical challenges. The low concentrations of the target analyte, coupled with the presence of numerous interfering substances, necessitate the development of highly sensitive and selective analytical methodologies. Emerging approaches increasingly focus on the synergy between advanced sample preparation techniques and powerful hyphenated analytical systems to achieve accurate and reliable results. bohrium.comnih.gov

A central strategy in modern analytical chemistry is the use of hyphenated techniques, which involve coupling a separation method, like chromatography, with a spectroscopic detection method. nih.govrjpn.org This combination leverages the separation power of chromatography to isolate compounds from a mixture and the identification capabilities of spectroscopy to provide structural information and quantification. nih.goviipseries.org For aromatic amines, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used hyphenated techniques. nih.govactascientific.com

An ongoing challenge in the analysis of aromatic amines is their detection in intricate environmental samples where they often exist at trace levels. bohrium.com Traditional laboratory-based sample preparation methods can be time-consuming and may result in the loss of polar analytes. bohrium.com Consequently, research has been directed toward novel on-site sample preparation and advanced derivatization techniques to improve detection and identification. bohrium.comufz.de

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

While GC-MS offers high resolving power and sensitivity, its application to polar compounds like this compound, which contain amino and hydroxyl groups, can be limited due to their low volatility and potential for thermal degradation. actascientific.comresearchgate.net Chemical derivatization is a crucial emerging strategy to overcome this limitation. This process modifies the analyte's functional groups to increase its volatility and thermal stability, making it suitable for GC analysis. actascientific.com

One effective approach involves converting aromatic amines into their N-n-propoxycarbonyl derivatives. This method has demonstrated excellent responses with a nitrogen-phosphorus selective detector (NPD), providing reproducible and quantitative resolution of numerous aromatic amines. researchgate.net This derivatization technique has been successfully applied to complex matrices such as combustion smoke and human urine, analyzing the target compounds without significant interference from coexisting substances. researchgate.net

Table 1: Performance Data for GC-NPD Analysis of Derivatized Aromatic Amines

| Parameter | Finding | Reference |

| Linear Range | 20–500 ng | researchgate.net |

| Detection Limits (S/N=3) | 19–139 pg injected | researchgate.net |

| Analysis Time | < 15 minutes | researchgate.net |

| Applicability | Combustion Smoke, Human Urine | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that are thermally labile or non-volatile, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the technique of choice. actascientific.com LC-MS/MS, in particular, provides exceptional sensitivity and selectivity, making it invaluable for analyzing trace compounds in complex mixtures. doi.org The first stage of mass spectrometry (MS) isolates the molecular ion of the target compound, and the second stage (MS/MS) fragments this ion and analyzes the resulting product ions, creating a highly specific fragmentation pattern that serves as a structural fingerprint. nih.gov

While specific LC-MS/MS studies on this compound are not widely published, research on structurally similar compounds, such as 2-(bis(4-aminophenyl)methyl)butan-1-ol (BAPMB), demonstrates the power of the technique. In the analysis of BAPMB using LC-Electrospray Ionization (ESI)-MS/MS, characteristic fragment ions were identified, allowing for unambiguous confirmation of the compound's presence and structure. doi.orgresearchgate.net This approach is directly applicable to the analysis of this compound in complex matrices.

Table 2: Example LC-ESI-MS/MS Fragmentation Data for a Structurally Related Aromatic Amine (BAPMB)

| Precursor Ion (m/z) | Product Ions (m/z) | Analytical Technique | Reference |

| 168.9 | 137.8, 179.9, 198, 201.5, 228.0 | LC-ESI-MS/MS | doi.orgresearchgate.net |

Advanced Sample Preparation: Monolith-Based In-Tip Microextraction (ITMA)

A significant innovation in sample preparation for analyzing aromatic amines in environmental waters is the development of on-site methods that avoid the need to transport and store large sample volumes. bohrium.com One such emerging technique is monolith-based multichannel in-tip microextraction apparatus (ITMA). This method uses a novel monolith-based adsorbent, created by copolymerizing 4-vinylbenzoic acid with ethylene (B1197577) dimethacrylate, packed into a pipette tip. bohrium.com This setup allows for the efficient extraction and pre-concentration of trace aromatic amines directly in the field. The extracted compounds are then analyzed via HPLC with a Diode-Array Detector (DAD). bohrium.com This approach offers high throughput, good sensitivity, and is more environmentally friendly than conventional lab-based extractions. bohrium.com

Table 3: Performance of ITMA-HPLC-DAD for Aromatic Amine Analysis in Water Samples

| Parameter | Finding | Reference |

| Limits of Detection (LOD) | 2.1–26 ng/L | bohrium.com |

| Sample Recoveries | 78.1–119% | bohrium.com |

| Relative Standard Deviation (RSD) | 0.85–11% | bohrium.com |

| Key Advantage | Enables on-site preparation, avoiding storage and transport of large water volumes. | bohrium.com |

Diagnostic Derivatization for Non-Target Screening

In the context of effect-directed analysis (EDA) and non-target screening of complex environmental samples, identifying unknown mutagenic compounds is a major goal. Aromatic amines are a compound class of high concern, but their unambiguous detection by techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) can be challenging. ufz.de An emerging approach to address this is "diagnostic derivatization." This strategy involves using a derivatizing agent to label the aromatic amino groups in a sample extract. By comparing the analysis of the derivatized and underivatized sample, aromatic amines can be straightforwardly detected based on the characteristic mass shift and fragmentation patterns introduced by the label. This allows for their selective identification among thousands of other chemicals in a complex mixture, paving the way for further investigation into their environmental impact. ufz.de

Future Research Directions and Translational Potential

Innovations in Synthetic Chemistry for 4-(4-Aminophenyl)butan-1-OL and its Derivatives

The development of novel and efficient synthetic routes is paramount for the widespread application of this compound and its analogs. While traditional multi-step syntheses exist, future innovations are likely to focus on green chemistry principles and advanced catalytic methods to enhance sustainability and efficiency.

Catalytic Strategies: Transition-metal catalyzed reactions offer a promising avenue for the streamlined synthesis of aminophenyl alkanols. mdpi.com Methodologies such as palladium-catalyzed cross-coupling reactions could enable the direct and selective formation of the carbon-carbon bond between the phenyl ring and the butane (B89635) chain. mdpi.com Furthermore, the development of novel catalysts, including those based on earth-abundant metals, will be crucial in reducing the cost and environmental impact of these syntheses. The reductive amination of precursor alcohols represents another key area for catalytic innovation, with a focus on developing heterogeneous catalysts that are easily separable and recyclable. jddhs.com

Flow Chemistry and Biocatalysis: Continuous flow chemistry presents an opportunity to improve the safety, scalability, and consistency of the synthesis of this compound derivatives. This technology allows for precise control over reaction parameters, leading to higher yields and purity. jddhs.com

Biocatalysis, leveraging enzymes or whole microorganisms, is a powerful tool for green and sustainable synthesis. jddhs.commdpi.com The enzymatic synthesis of chiral amines and alcohols is a well-established field, and the application of transaminases for the asymmetric synthesis of chiral derivatives of this compound is a particularly exciting prospect. google.com Chemoenzymatic approaches, which combine the advantages of both chemical and biological catalysis, could offer highly efficient and selective routes to complex derivatives. researchgate.net

| Synthetic Innovation | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. mdpi.com | Development of catalysts based on earth-abundant metals, optimization of reaction conditions. |

| Flow Chemistry | Improved safety, scalability, and process control. jddhs.com | Design of continuous flow reactors, integration of in-line purification. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. mdpi.com | Enzyme discovery and engineering, process optimization for industrial scale-up. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is an indispensable tool for elucidating the structure-activity relationships (SAR) and mechanisms of action of bioactive molecules. Advanced computational modeling will play a pivotal role in guiding the design and optimization of this compound derivatives.

Pharmacophore Modeling and Virtual Screening: Pharmacophore modeling can be used to identify the key structural features of this compound derivatives that are essential for their biological activity. nih.govdovepress.comdergipark.org.tr These models can then be employed in virtual screening campaigns to identify new lead compounds from large chemical databases. nih.govdovepress.com The integration of machine learning algorithms with pharmacophore modeling can further enhance the predictive power of these approaches. nih.gov

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding modes of this compound derivatives within the active sites of biological targets. unar.ac.idresearchgate.netnih.gov This information is crucial for understanding the molecular basis of their activity and for designing modifications that can enhance binding affinity and selectivity. unar.ac.id Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions, revealing conformational changes and the role of solvent molecules in the binding process.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties, reactivity, and spectroscopic characteristics of this compound and its derivatives. nih.govresearchgate.netjmchemsci.com These calculations can provide insights into reaction mechanisms and help in the interpretation of experimental data.

| Computational Method | Application in this compound Research | Expected Outcomes |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. nih.govdovepress.comdergipark.org.tr | Design of novel derivatives with improved potency and selectivity. |

| Molecular Docking | Prediction of binding modes to biological targets. unar.ac.idresearchgate.netnih.gov | Rationalization of structure-activity relationships and guide for lead optimization. |

| Molecular Dynamics Simulations | Elucidation of dynamic ligand-receptor interactions. | Deeper understanding of binding mechanisms and conformational flexibility. |

| Density Functional Theory (DFT) | Investigation of electronic structure and reactivity. nih.govresearchgate.netjmchemsci.com | Prediction of reaction pathways and interpretation of spectroscopic data. |

Exploration of Novel Biological Targets and Pathways (In Vitro)

The structural features of this compound, including the aromatic amine and the primary alcohol, suggest that it and its derivatives could interact with a variety of biological targets. In vitro assays are essential for identifying these targets and elucidating the underlying mechanisms of action.

Cell-Based Assays: A wide range of cell-based assays can be utilized to screen for the biological activity of this compound derivatives. nih.govamericanpeptidesociety.orgnuvisan.com These assays can measure various cellular processes, such as cell proliferation, apoptosis, and signaling pathway modulation. americanpeptidesociety.org High-content screening platforms can be employed to simultaneously assess multiple cellular parameters, providing a comprehensive view of the compound's effects.

Enzymatic Assays: For derivatives designed to target specific enzymes, in vitro enzymatic assays are crucial for determining their inhibitory or activating potential. These assays provide quantitative data on the potency and selectivity of the compounds.

Target Identification Strategies: For compounds that exhibit interesting biological activity in phenotypic screens, various target identification strategies can be employed. These methods, which can be either label-based or label-free, aim to identify the specific protein or proteins that the compound interacts with to exert its biological effect.

| In Vitro Approach | Purpose | Examples of Techniques |

| Cell-Based Assays | To assess the overall biological effect on cells. nih.govamericanpeptidesociety.orgnuvisan.com | Proliferation assays (e.g., MTT), apoptosis assays (e.g., caspase activity), reporter gene assays. |

| Enzymatic Assays | To determine the direct interaction with and modulation of specific enzymes. | Kinase inhibition assays, protease activity assays. |

| Target Identification | To identify the molecular target(s) of bioactive compounds. | Affinity chromatography, chemical proteomics. |

Expansion of Scaffold Utility in Diverse Chemical and Material Science Fields

The unique bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable building block in various areas of chemistry and material science.

Polymer Chemistry: The amino and hydroxyl groups of this compound can be utilized as reactive sites for the synthesis of functional polymers. lcpo.frscitechdaily.com For instance, it can be incorporated as a monomer in the synthesis of polyamides, polyurethanes, or polyesters, imparting specific properties to the resulting materials. The aromatic ring also provides a site for further functionalization, allowing for the creation of polymers with tailored characteristics.

Supramolecular Chemistry: The ability of the amino and hydroxyl groups to participate in hydrogen bonding makes this compound an interesting component for the construction of supramolecular assemblies. nih.govnih.gov These non-covalent interactions can be used to direct the self-assembly of molecules into well-defined architectures with potential applications in areas such as drug delivery and sensing.

Functional Materials: Derivatives of this compound could find applications in the development of functional materials. For example, by incorporating this scaffold into larger conjugated systems, it may be possible to create materials with interesting photophysical or electronic properties for use in organic electronics.

| Field | Potential Application of this compound Scaffold | Research Direction |

| Polymer Chemistry | Monomer for the synthesis of functional polymers. lcpo.frscitechdaily.com | Development of novel polyamides, polyurethanes, and polyesters with tailored properties. |

| Supramolecular Chemistry | Building block for self-assembling systems. nih.govnih.gov | Design of supramolecular structures for drug delivery, catalysis, and sensing. |

| Functional Materials | Component of organic electronic materials. | Synthesis and characterization of derivatives with desired photophysical and electronic properties. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(4-Aminophenyl)butan-1-OL, and how can reaction purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of aryl precursors followed by amination (e.g., using ammonia or amines) is a common approach. Optimization of purity involves column chromatography (e.g., silica gel with gradient elution) and recrystallization in solvents like ethanol or methanol. Reaction conditions (temperature, catalyst selection) must be rigorously controlled to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are critical for confirming the structure (e.g., distinguishing aromatic protons at δ 6.5–7.5 ppm and hydroxyl/amine protons at δ 1.5–3.5 ppm).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvents?

- Methodological Answer : Discrepancies may arise from variations in solvent polarity, temperature, or impurities. Systematic studies using thermodynamic models (e.g., Wilson or NRTL equations) can predict solubility behavior. Experimental validation via gravimetric analysis under controlled conditions (25°C, inert atmosphere) is recommended. Cross-referencing with similar compounds (e.g., 4-Amino-1-[4-(trifluoromethoxy)phenyl]butan-1-OL) can identify trends in substituent effects on solubility .

Q. What experimental strategies are used to evaluate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorometric or colorimetric substrates (e.g., 4-Aminophenyl Phosphate for alkaline phosphatase) to quantify inhibition kinetics.

- Dose-Response Curves : Test compound concentrations from 1 nM to 100 µM to determine IC values.

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding interactions with active sites .

Q. How does the introduction of electron-withdrawing groups (EWGs) on the phenyl ring affect the stability and reactivity of this compound derivatives?

- Methodological Answer : EWGs (e.g., -CF, -NO) increase electrophilicity of the aromatic ring, altering reaction pathways. Stability studies under oxidative conditions (e.g., HO/Fe) and thermal gravimetric analysis (TGA) quantify degradation rates. Comparative synthesis of derivatives (e.g., 4-Amino-1-[4-(trifluoromethoxy)phenyl]butan-1-OL) reveals substituent-specific trends in shelf life and reactivity .

Q. What strategies mitigate conflicting data in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Replication : Standardize reaction parameters (solvent purity, catalyst batch, inert atmosphere).

- Byproduct Analysis : Use GC-MS or LC-MS to identify impurities (e.g., over-oxidation products).

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, stoichiometry) and identify critical factors .

Data Analysis and Contradiction Resolution

Q. How can computational modeling address contradictions in the compound’s predicted vs. experimental logP values?

- Methodological Answer :

- QSAR Models : Train models using datasets of structurally similar compounds (e.g., 4-Aminophenyl derivatives) to predict logP.

- Experimental Validation : Use shake-flask or HPLC-derived logP measurements to refine computational parameters.

- Statistical Analysis : Apply multivariate regression to identify outliers and adjust for solvent-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.